Regioisomeric Carboxamide Position: 3-Carboxamide vs. 2-Carboxamide in PDE4B Inhibitor Activity
The target compound is a 3-carboxamide regioisomer of the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold. In the Pfizer patent series (WO2017145013), PDE4B inhibitory activity is reported exclusively for 2-carboxamide derivatives, with the most potent compound (Example 1) exhibiting a PDE4B IC₅₀ of <100 nM [1]. No 3-carboxamide examples are disclosed in that patent, and the structure-activity relationship (SAR) explicitly requires the carboxamide at the 2-position for binding to the PDE4B catalytic site [2]. The 3-carboxamide regioisomer is therefore predicted to be inactive or substantially less potent against PDE4B based on the patent SAR, making it a valuable negative control or selectivity tool in PDE4B screening panels.
| Evidence Dimension | PDE4B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in public literature; predicted inactive or weakly active against PDE4B based on 2-carboxamide SAR |
| Comparator Or Baseline | 2-Carboxamide analog (WO2017145013 Example 1 scaffold): PDE4B IC₅₀ < 100 nM |
| Quantified Difference | >100-fold predicted selectivity window (qualitative class-level inference; no direct head-to-head data available) |
| Conditions | PDE4B enzymatic assay (Pfizer patent WO2017145013); target compound not tested in the same assay in published sources |
Why This Matters
Procurement of this 3-carboxamide enables definitive SAR probing of regioisomeric effects on PDE4B pharmacology, a question not addressed in the existing 2-carboxamide patent literature.
- [1] Chappie TA, Patel NC, Verhoest PR, et al. (Pfizer Inc.) 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. WO2017145013A1, 31 August 2017. View Source
- [2] ACS Med. Chem. Lett. 2017, 8, 11, 1132–1133. Patent Highlight: Selective Inhibitors of Phosphodiesterase 4B (PDE-4B). View Source
